molecular formula C10H12N6O3S B11200950 5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11200950
M. Wt: 296.31 g/mol
InChI Key: SBAVOSVFOLYOET-UHFFFAOYSA-N
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Description

This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1-(4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a methyl group instead of a methanesulfonamide group.

    5-AMINO-1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but with a chloro group instead of a methanesulfonamide group.

Uniqueness

The presence of the methanesulfonamide group in 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE enhances its chemical properties and potential applications compared to similar compounds. This unique functional group may contribute to its distinct biological activities and reactivity in various chemical reactions.

Properties

Molecular Formula

C10H12N6O3S

Molecular Weight

296.31 g/mol

IUPAC Name

5-amino-1-[4-(methanesulfonamido)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C10H12N6O3S/c1-20(18,19)14-6-2-4-7(5-3-6)16-9(11)8(10(12)17)13-15-16/h2-5,14H,11H2,1H3,(H2,12,17)

InChI Key

SBAVOSVFOLYOET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N

Origin of Product

United States

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